molecular formula C10H13N3S2 B1300852 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 438229-96-0

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1300852
M. Wt: 239.4 g/mol
InChI Key: BFYUHUPSLYRBIE-UHFFFAOYSA-N
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Description

The compound 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its heterocyclic structure containing nitrogen and sulfur atoms. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and the treatment of various hydrazine precursors with electrophiles. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods could potentially be adapted for the synthesis of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using X-ray crystallography and compared with its aromatic analogs . These techniques could be employed to elucidate the molecular structure of 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol was used as a precursor in the synthesis of new fused triazolotriazines and triazolotriazepines . The reactivity of the triazole ring and the thiol group in 5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol could be explored for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These properties can be studied using theoretical methods such as density functional theory (DFT) to predict vibrational frequencies, molecular electrostatic potentials, and nonlinear optical properties . The physical properties such as melting point and solubility can be determined experimentally, while the chemical properties like acidity or basicity of the thiol group can be inferred from spectroscopic data .

Scientific Research Applications

Synthesis and Structural Analysis

1,2,4-Triazole derivatives have been synthesized through various chemical reactions, providing a basis for further pharmacological and material science studies. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the methodological advancements in creating compounds with potential therapeutic benefits (Bayrak et al., 2009). Similarly, the synthesis of some novel Schiff bases containing 1,2,4-triazole ring and their structural elucidation through spectroscopic techniques underscore the importance of these compounds in developing new materials and drugs (Mobinikhaledi et al., 2010).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal applications of 1,2,4-triazole derivatives are significant. The evaluation of their antimicrobial activities suggests that these compounds can be potent agents against various bacterial and fungal pathogens. The research on the synthesis of some new 1,2,4-triazoles and their antimicrobial activities reveals that these compounds possess moderate to high efficacy against microbial strains, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Pharmacological Effects

The pharmacological effects of 1,2,4-triazole derivatives have been studied, particularly their potential in cancer treatment and as antidepressants. For example, the effects of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids indicate these compounds could have significant therapeutic value in cancer treatment (Šermukšnytė et al., 2022). Additionally, the synthesis and antidepressant activity of di-substituted-5-aryl-1,2,4-triazoles highlight the potential of these derivatives in treating mental health disorders (Radhika et al., 2011).

Safety And Hazards

Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The unique structure of this compound allows for various applications, including drug discovery, catalysis, and material science . Further studies are needed to explore these possibilities.

properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-4-13-9(11-12-10(13)14)8-5-15-7(3)6(8)2/h5H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYUHUPSLYRBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353878
Record name 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

438229-96-0
Record name 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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